![molecular formula C20H30N6 B1604023 1,8-Bis(tetramethylguanidino)naphthalene CAS No. 442873-72-5](/img/structure/B1604023.png)
1,8-Bis(tetramethylguanidino)naphthalene
Overview
Description
1,8-Bis(tetramethylguanidino)naphthalene, commonly known as BTMG, is a guanidine-based compound that has gained significant attention in scientific research due to its unique chemical properties. BTMG is a white crystalline powder that is soluble in polar solvents and has a high melting point of 265°C. This compound has been synthesized using various methods and has been extensively studied for its potential applications in biochemical and physiological research.
Scientific Research Applications
Enzyme Inhibition
This compound has been explored for its potential to inhibit the activity of various enzymes, such as protein kinase C and phospholipase A2, which are crucial in biochemical and physiological research processes .
Proton Sponge
It serves as a new, superbasic “proton sponge” with an experimental pK(BH(+)) value of 25.1 in MeCN. This is significantly higher in basicity than the classical proton sponge 1,8-bis(dimethylamino)-naphthalene (DMAN), making it a valuable tool in studies involving proton transfer .
Kinetic Basicity
Due to less sterically crowded sp(2)-nitrogen atoms, it exhibits higher kinetic basicity than DMAN, which is beneficial in time-resolved proton self-exchange reactions .
Hydrolysis Resistance
Compared to commercially available guanidines like MTBD, this compound shows stronger resistance to hydrolysis, which is advantageous in certain chemical synthesis processes .
Nucleophilicity
It displays weaker nucleophilicity towards alkylating agents like EtI, which can be leveraged in organic synthesis to control reaction pathways .
Radiosynthesis Application
There has been successful application of this neutral organic base for the radiosynthesis of [11C]raclopride, indicating its potential in radiopharmaceutical development .
Santa Cruz Biotechnology - 1,8-Bis(tetramethylguanidino)naphthalene X-MOL - 1,8-bis(tetramethylguanidino)naphthalene Europe PMC - Successful application of a neutral organic base
Mechanism of Action
Target of Action
It is known to act as asuperbasic proton sponge , suggesting that it interacts with acidic protons in various biochemical contexts.
Mode of Action
1,8-Bis(tetramethylguanidino)naphthalene is a strong, non-nucleophilic base . It has an experimental pK (BH (+)) value of 25.1 in MeCN, which is nearly seven orders of magnitude higher in basicity than the classical proton sponge 1,8-bis(dimethylamino)naphthalene (DMAN) . This indicates that it can readily accept protons from other compounds, thereby acting as a catalyst in various chemical reactions.
Biochemical Pathways
Its role as acatalyst suggests that it could be involved in a wide range of biochemical reactions where a strong base is required .
Pharmacokinetics
Its strong basicity and solubility in toluene suggest that it may have unique pharmacokinetic properties that could influence its bioavailability.
Result of Action
Its role as aproton sponge suggests that it could influence the proton balance within cells, potentially affecting various cellular processes.
properties
IUPAC Name |
1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYQMVROVVJZHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630610 | |
Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
442873-72-5 | |
Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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